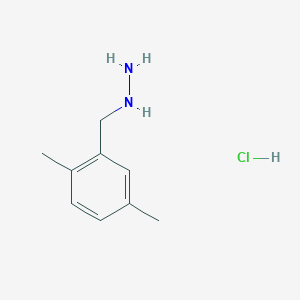
(2,5-Dimethylbenzyl)hydrazine hydrochloride
Overview
Description
(2,5-Dimethylbenzyl)hydrazine hydrochloride is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula for this compound is C9H15ClN2 .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as this compound, often involves the reduction of aldehydes and ketones into alkanes . This process, known as the Wolff-Kishner reduction, involves the conversion of the carbonyl group of aldehydes and ketones to a hydrazone derivative by reaction with hydrazine. The hydrazone is then converted to the corresponding alkane by reaction with base and heat .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H15ClN2 . The average mass of the molecule is 186.682 Da, and the monoisotopic mass is 186.092377 Da .Safety and Hazards
(2,5-Dimethylbenzyl)hydrazine hydrochloride is classified under GHS07. The hazard statements include H315, H317, and H319, indicating that the compound can cause skin irritation, skin sensitization, and serious eye irritation . The precautionary statements include P261, P280, P302 + P352, P305 + P351 + P338, and P333 + P313 .
Mechanism of Action
are often used in Wolff-Kishner reduction reactions , which are a general method for converting aldehydes and ketones into alkanes . In these reactions, aldehydes and ketones can be converted to a hydrazine derivative by reaction with hydrazine. These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .
Biochemical Analysis
Biochemical Properties
(2,5-Dimethylbenzyl)hydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones through nucleophilic addition reactions. This compound interacts with aldehydes and ketones to form hydrazone derivatives, which can be further converted to alkanes via the Wolff-Kishner reduction . The enzymes and proteins involved in these reactions include various dehydrogenases and reductases that facilitate the conversion processes. The nature of these interactions is primarily based on the nucleophilic attack of the hydrazine group on the carbonyl carbon of aldehydes and ketones, leading to the formation of stable hydrazone intermediates.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition reactions. The compound binds to carbonyl groups in aldehydes and ketones, forming hydrazone derivatives. This binding interaction is facilitated by the nucleophilic nature of the hydrazine group, which attacks the electrophilic carbonyl carbon. The resulting hydrazone intermediates can undergo further reactions, such as the Wolff-Kishner reduction, to produce alkanes . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aldehydes and ketones. The compound interacts with enzymes such as dehydrogenases and reductases, which facilitate its conversion to hydrazone derivatives and subsequent reduction to alkanes . These metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects on cellular function .
Properties
IUPAC Name |
(2,5-dimethylphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7-3-4-8(2)9(5-7)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDHWTKKEMFFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol](/img/structure/B1430092.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)
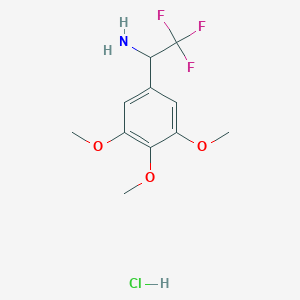

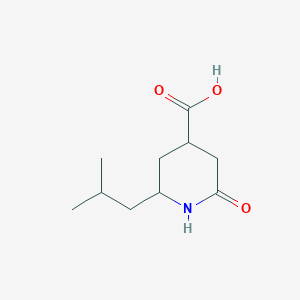
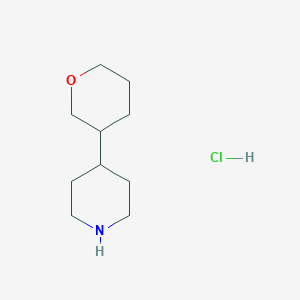

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine](/img/structure/B1430105.png)
![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1430107.png)
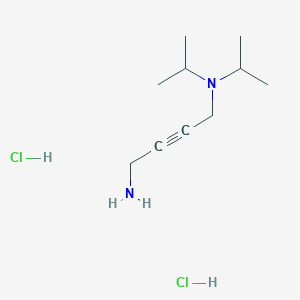
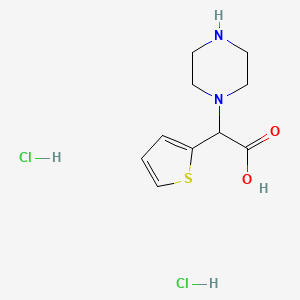

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1430111.png)
